molecular formula C14H13N3O4 B14413693 2,5-Dimethoxy-4-nitroazobenzene CAS No. 80830-37-1

2,5-Dimethoxy-4-nitroazobenzene

Cat. No.: B14413693
CAS No.: 80830-37-1
M. Wt: 287.27 g/mol
InChI Key: OUTAMTFNSWLMSN-UHFFFAOYSA-N
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Description

2,5-Dimethoxy-4-nitroazobenzene is an organic compound that belongs to the class of azo compounds. It is characterized by the presence of a nitro group and two methoxy groups attached to the benzene ring, along with an azo linkage (-N=N-) connecting two aromatic rings. This compound is known for its vibrant color and is often used in dye and pigment industries.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dimethoxy-4-nitroazobenzene typically involves the diazotization of 4-nitroaniline followed by coupling with 2,5-dimethoxyaniline. The reaction conditions usually require an acidic medium, such as hydrochloric acid, and a temperature range of 0-5°C to maintain the stability of the diazonium salt .

Industrial Production Methods

On an industrial scale, the production of this compound involves similar synthetic routes but with optimized conditions for large-scale production. This includes the use of continuous flow reactors to ensure consistent quality and yield. The reaction is carefully monitored to control the temperature and pH, ensuring the efficient formation of the desired azo compound .

Mechanism of Action

The mechanism of action of 2,5-Dimethoxy-4-nitroazobenzene involves its interaction with molecular targets through the azo linkage and nitro group. The compound can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The nitro group is particularly important in mediating these interactions by undergoing reduction to form amino derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,5-Dimethoxy-4-nitroazobenzene is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and biological activity compared to its halogenated counterparts. The nitro group allows for specific reduction reactions that are not possible with halogenated derivatives, making it a valuable compound in various research and industrial applications .

Properties

CAS No.

80830-37-1

Molecular Formula

C14H13N3O4

Molecular Weight

287.27 g/mol

IUPAC Name

(2,5-dimethoxy-4-nitrophenyl)-phenyldiazene

InChI

InChI=1S/C14H13N3O4/c1-20-13-9-12(17(18)19)14(21-2)8-11(13)16-15-10-6-4-3-5-7-10/h3-9H,1-2H3

InChI Key

OUTAMTFNSWLMSN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1N=NC2=CC=CC=C2)OC)[N+](=O)[O-]

Origin of Product

United States

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